![molecular formula C13H11N3O B11111633 N-[(E)-benzylideneamino]pyridine-3-carboxamide](/img/structure/B11111633.png)
N-[(E)-benzylideneamino]pyridine-3-carboxamide
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Overview
Description
N-[(E)-benzylideneamino]pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a benzylideneamino group at the nitrogen atom and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxamide with benzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the conjugation with the pyridine ring. Commonly used bases for this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(E)-benzylideneamino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of a benzylideneamino group.
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features additional pyridine rings and carboxamide groups.
Uniqueness
N-[(E)-benzylideneamino]pyridine-3-carboxamide is unique due to the presence of the benzylideneamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O/c17-13(12-7-4-8-14-10-12)16-15-9-11-5-2-1-3-6-11/h1-10H,(H,16,17)/b15-9+ |
InChI Key |
BAZGGMGNEFKCHN-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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